molecular formula C25H30N4O3S B11277918 Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11277918
M. Wt: 466.6 g/mol
InChI Key: IAUBXSVMQLNOBF-UHFFFAOYSA-N
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Description

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the thioxo group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with altered chemical properties.

Scientific Research Applications

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors and enzymes.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core structure.

    Piperazine Derivatives: Compounds containing the piperazine ring.

    Thioxo Compounds: Compounds with a thioxo group.

Uniqueness

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of these structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33)

InChI Key

IAUBXSVMQLNOBF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

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